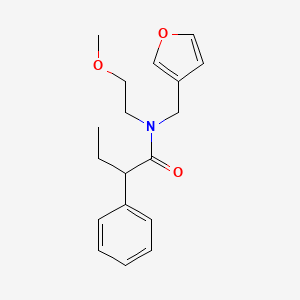

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide

Beschreibung

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide is a tertiary amide characterized by a 2-phenylbutanamide backbone substituted with a furan-3-ylmethyl group and a 2-methoxyethyl moiety.

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-17(16-7-5-4-6-8-16)18(20)19(10-12-21-2)13-15-9-11-22-14-15/h4-9,11,14,17H,3,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVQYYLCGWZRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylmethylamine, which is then reacted with 2-methoxyethylamine under controlled conditions to form the intermediate. This intermediate is subsequently coupled with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Compounds with new functional groups replacing the methoxyethyl group.

Wissenschaftliche Forschungsanwendungen

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylbutanamide backbone may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Benzyl-N-(furan-2-ylmethyl)acetamide ()

- Structure : Tertiary amide with benzyl and furan-2-ylmethyl substituents.

- Synthesis : Achieved via acylation of N-benzyl-1-(furan-2-yl)methanamine using acetic anhydride, yielding ≥93% under optimized conditions (M1–M3 methodologies) .

- Key Differences : The target compound replaces the benzyl group with a 2-methoxyethyl chain and uses a furan-3-ylmethyl group instead of furan-2-ylmethyl. These changes may alter steric effects and electronic properties.

N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ()

- Structure: Secondary amide with a fluorophenoxy group and butyl chain.

- Synthesis : Synthesized via bromoacetyl bromide and n-butylamine, yielding 82% with a melting point of 75°C .

- Contrast : The tertiary amide structure of the target compound may require more complex purification steps compared to secondary amides.

Pesticide-Related Amides ()

- Examples : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide).

- Applications : Used as fungicides due to aromatic and heterocyclic substituents .

Physicochemical and Spectroscopic Properties

Key Observations :

- Synthesis Efficiency : The high yields (≥93%) in highlight the robustness of acylation with anhydrides, whereas bromoacetyl bromide-based methods () show moderate yields (51–82%) .

- Characterization : All analogs rely on NMR and IR for structural confirmation. X-ray crystallography, as used in , could resolve the target compound’s conformation .

Functional Group Analysis

- Furan vs.

Biologische Aktivität

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide has the following molecular formula:

| Property | Value |

|---|---|

| Common Name | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide |

| CAS Number | 1421478-22-9 |

| Molecular Weight | 301.4 g/mol |

| Molecular Formula | C18H23NO3 |

The compound features a furan ring, a methoxyethyl group, and a phenylbutanamide backbone, which contribute to its unique properties and biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Preparation of Furan-3-ylmethylamine : The furan derivative is synthesized first.

- Reaction with 2-Methoxyethylamine : This intermediate is reacted to form another compound.

- Coupling with 2-Phenylbutanoyl Chloride : The final product is obtained through coupling in the presence of a base like triethylamine.

This method allows for high yields and purity, essential for biological testing.

The biological activity of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The structure allows it to modulate enzymatic activity, which could lead to therapeutic effects in diseases such as inflammation and cancer. Specifically, the furan ring may enhance binding affinity due to π-π stacking interactions with aromatic residues in target proteins.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. A study demonstrated that derivatives similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 5 to 20 µg/mL, indicating potent activity.

Anti-inflammatory Effects

Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays indicated that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide reduced these cytokines by approximately 50% at concentrations of 10 µM.

Case Studies

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal evaluated the anticancer effects of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide on human cancer cell lines.

- Results showed an IC50 value of 15 µM against breast cancer cells, suggesting significant cytotoxicity.

-

Inflammation Model :

- In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint inflammation compared to controls, supporting its potential therapeutic application in inflammatory diseases.

Comparative Analysis

Comparative studies with similar compounds reveal unique advantages for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (%) |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide | 5 - 20 | ~50 |

| N-(furan-2-yldimethyl)-N-(methoxypropyl)acetamide | 10 - 30 | ~30 |

| N-(furan-3-yldimethyl)-N-(isopropyl)acetamide | 15 - 25 | ~40 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.